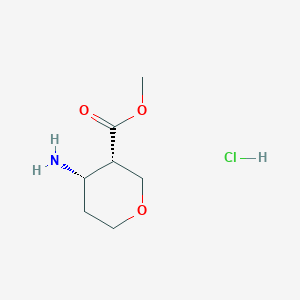

(3S,4S)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate hydrochloride

Description

(3S,4S)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate hydrochloride (CAS: 785776-21-8) is a chiral bicyclic compound with a pyran ring system. Its molecular formula is C₇H₁₃NO₃·HCl, and it has a molecular weight of 159.18 g/mol (free base) + 36.46 g/mol (HCl) = 195.64 g/mol. The compound features a methyl ester group at position 3 and an amine group at position 4 of the tetrahydro-2H-pyran scaffold. This stereochemistry (3S,4S) is critical for its biological activity and interactions with enzymes or receptors. It is stored at 2–8°C in a dry, dark environment to maintain stability .

Properties

IUPAC Name |

methyl (3S,4S)-4-aminooxane-3-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.ClH/c1-10-7(9)5-4-11-3-2-6(5)8;/h5-6H,2-4,8H2,1H3;1H/t5-,6+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMWMGVFZENRYGU-IBTYICNHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1COCCC1N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1COCC[C@@H]1N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate hydrochloride typically involves the following steps:

Formation of the Tetrahydropyran Ring: The initial step involves the cyclization of a suitable precursor to form the tetrahydropyran ring. This can be achieved through various cyclization reactions, such as the acid-catalyzed cyclization of a diol.

Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction. This step often involves the use of an amine source, such as ammonia or an amine derivative, under basic conditions.

Esterification: The carboxylate ester is formed through an esterification reaction, typically involving the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst.

Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

(3S,4S)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (3S,4S)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound is compared to three closely related analogs (Table 1):

| Compound Name | CAS | Molecular Formula | Molecular Weight | Key Functional Groups | Stereochemistry |

|---|---|---|---|---|---|

| (3S,4S)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate hydrochloride | 785776-21-8 | C₇H₁₃NO₃·HCl | 195.64 | Methyl ester, amine | 3S,4S |

| (3S,4S)-3-Methyl-tetrahydro-pyran-4-ylamine hydrochloride | 693246-72-9 | C₆H₁₄ClNO | 151.64 | Amine, no ester | 3S,4S |

| (3R,4S)-4-Aminotetrahydro-2H-pyran-3-ol hydrochloride | 1096594-11-4 | C₅H₁₂ClNO₂ | 153.61 | Hydroxyl, amine | 3R,4S |

| (3S,4S)-Ethyl 4-methylpyrrolidine-3-carboxylate hydrochloride | 1260603-24-4 | C₈H₁₆ClNO₂ | 193.67 | Ethyl ester, pyrrolidine ring | 3S,4S |

Structural Insights :

- Ester vs.

- Pyran vs. Pyrrolidine : The pyran ring in the target compound (six-membered) confers different conformational flexibility compared to the five-membered pyrrolidine ring in (3S,4S)-Ethyl 4-methylpyrrolidine-3-carboxylate hydrochloride, influencing binding kinetics .

- Stereochemistry : The 3S,4S configuration distinguishes it from the 3R,4S analog, which may alter receptor selectivity or metabolic stability .

Spectroscopic and Computational Comparisons

NMR Analysis

Evidence from NMR studies (e.g., in ) shows that substituent positions significantly affect chemical shifts. For example:

- In the target compound, protons near the methyl ester (position 3) and amine (position 4) exhibit distinct shifts in regions A (positions 39–44) and B (positions 29–36) compared to analogs lacking these groups .

- The (3R,4S)-hydroxyl analog would show downfield shifts for protons adjacent to the hydroxyl group due to hydrogen bonding .

Graph-Based Similarity Assessment

Graph-theoretical methods () reveal that the target compound shares a pyran backbone with (3S,4S)-3-Methyl-tetrahydro-pyran-4-ylamine hydrochloride (similarity score ≈ 0.85) but diverges significantly from pyrrolidine derivatives (similarity score ≈ 0.45). This method captures ring structure and substituent alignment better than SMILES-based comparisons .

Reactivity and Stability

- The methyl ester in the target compound is susceptible to hydrolysis under basic conditions, whereas the hydroxyl group in (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol hydrochloride is more reactive toward acylating agents .

- The pyrrolidine analog’s smaller ring size may confer higher strain, reducing thermal stability compared to the pyran-based compounds .

Biological Activity

(3S,4S)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate hydrochloride, with the CAS number 785776-21-8, is a chemical compound that has garnered attention for its biological activity and potential applications in various scientific fields. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula: C7H13NO3

- Molecular Weight: 159.18 g/mol

- CAS Number: 785776-21-8

The compound features a tetrahydropyran ring structure that is modified with an amino group and a carboxylate ester. This specific configuration is crucial for its biological interactions.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound may function as an enzyme inhibitor , binding to active sites and disrupting normal biochemical pathways. This inhibition can lead to various therapeutic effects depending on the targeted enzymes.

Potential Molecular Targets:

- Enzymes : The compound may inhibit key metabolic enzymes, affecting pathways such as amino acid metabolism and neurotransmitter synthesis.

- Receptors : It may interact with specific receptors involved in signal transduction, influencing cellular responses.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity against certain bacterial strains.

- Anti-inflammatory Effects : The compound has been shown to modulate inflammatory responses in vitro, indicating potential use in treating inflammatory diseases.

- Neuroprotective Effects : Research highlights its role in protecting neuronal cells from oxidative stress, suggesting applications in neurodegenerative disorders.

Case Studies and Experimental Data

A series of studies have evaluated the biological effects of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated effectiveness against E. coli and Staphylococcus aureus. |

| Study 2 | Anti-inflammatory Effects | Showed significant reduction in pro-inflammatory cytokines in cell cultures. |

| Study 3 | Neuroprotection | Indicated reduced apoptosis in neuronal cell lines under oxidative stress conditions. |

Synthesis and Applications

The synthesis of this compound typically involves several chemical reactions:

- Formation of the Tetrahydropyran Ring : Cyclization of a precursor compound.

- Introduction of the Amino Group : Achieved through nucleophilic substitution.

- Esterification : Formation of the carboxylate ester via reaction with an alcohol.

This compound serves as a valuable intermediate in organic synthesis and has potential applications in pharmaceuticals due to its diverse biological activities.

Q & A

Q. What are the recommended synthetic routes for (3S,4S)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate hydrochloride?

A plausible synthetic route involves:

- Step 1 : Chiral starting materials, such as (S)-piperidine-2-carboxylic acid derivatives, can be esterified to form the methyl ester backbone. For example, describes using (S)-piperidine-2-carboxylic acid methyl ester hydrochloride in multi-step syntheses for structurally related pyran/pyridazine hybrids .

- Step 2 : Amine protection and deprotection strategies (e.g., Boc or Fmoc chemistry) may be required to introduce the 4-amino group while preserving stereochemistry.

- Step 3 : Final hydrochlorination under acidic conditions to yield the hydrochloride salt.

Key Considerations : Validate stereochemical integrity at each step using chiral HPLC or polarimetry.

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Store at room temperature in a desiccator under inert gas (e.g., argon) to prevent hygroscopic degradation .

- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact. emphasizes avoiding environmental release due to potential ecotoxicity .

- Stability : Monitor for discoloration or precipitate formation, which may indicate decomposition.

Advanced Questions

Q. What analytical techniques are critical for confirming the stereochemistry of this compound?

- X-ray Crystallography : Resolves absolute configuration (e.g., as in , where single-crystal studies confirmed pyrimidine derivatives’ structures) .

- Chiral HPLC : Use chiral stationary phases (e.g., amylose or cellulose derivatives) to separate enantiomers.

- NMR Spectroscopy : Analyze coupling constants (e.g., ) in NOESY or COSY experiments to confirm chair conformations in the tetrahydro-2H-pyran ring .

Data Interpretation : Compare results with computational models (e.g., DFT-optimized structures) to validate stereochemistry.

Q. How can researchers address discrepancies in spectroscopic data during characterization?

- Scenario 1 : Contradictory NMR signals may arise from dynamic ring puckering in the tetrahydro-2H-pyran moiety. Use variable-temperature NMR to probe conformational exchange .

- Scenario 2 : Mass spectrometry discrepancies (e.g., unexpected adducts) could indicate salt dissociation or solvent interactions. Re-analyze using ESI-MS in low-ionic-strength solvents .

- Cross-Validation : Combine multiple techniques (e.g., IR for functional groups, elemental analysis for purity) to resolve ambiguities .

Q. What strategies mitigate racemization during synthesis of the (3S,4S)-configured compound?

- Low-Temperature Reactions : Conduct aminolysis or esterification steps at 0–5°C to minimize epimerization.

- Enantioselective Catalysis : Use chiral catalysts (e.g., Ru-BINAP complexes) for asymmetric hydrogenation of intermediate ketones .

- In Situ Monitoring : Employ real-time FTIR or Raman spectroscopy to detect racemization early .

Data Contradiction Analysis

Q. How to resolve conflicting purity assessments between HPLC and elemental analysis?

- Case Study : If HPLC indicates >98% purity but elemental analysis shows deviations in C/H/N ratios:

Q. Why might melting point data vary across studies?

- Possible Causes :

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.